![molecular formula C9H18Cl2N4 B12431401 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with an imidazole moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both imidazole and piperazine rings in its structure imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(2-bromoethyl)imidazole and piperazine.
Reaction Conditions: The 1-(2-bromoethyl)imidazole is reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, which may reduce the imidazole ring or other reducible functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides, leading to the formation of N-substituted piperazine derivatives.
Complexation: The imidazole ring can coordinate with metal ions, forming metal complexes that are useful in catalysis and material science.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper).
Aplicaciones Científicas De Investigación
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an antihistamine, anti-inflammatory, and antitumor agent.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit histamine receptors, leading to antihistaminic effects.
Pathways: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. Its effects on these pathways are mediated through its binding to specific proteins and enzymes.
Comparación Con Compuestos Similares
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)imidazole: This compound has a hydroxyl group instead of a piperazine ring, leading to different chemical and biological properties.
4-(Imidazol-1-yl)phenol: This compound features a phenol group instead of a piperazine ring, which affects its reactivity and applications.
2-(1H-Imidazol-1-yl)ethanol: This compound has an ethanol group instead of a piperazine ring, resulting in different solubility and reactivity profiles.
The uniqueness of this compound lies in its dual functionality, combining the properties of both imidazole and piperazine rings, which enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C9H18Cl2N4 |
|---|---|
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
1-[2-(1H-imidazol-5-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1(9-7-11-8-12-9)4-13-5-2-10-3-6-13;;/h7-8,10H,1-6H2,(H,11,12);2*1H |
Clave InChI |
NVKHWKIPZMIEOA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCC2=CN=CN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



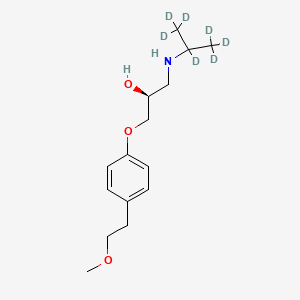
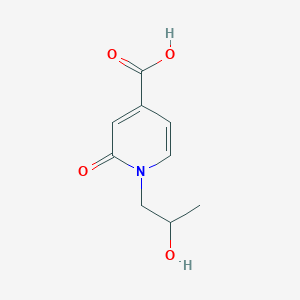
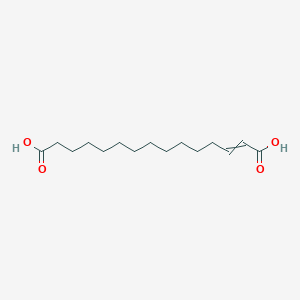
![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)

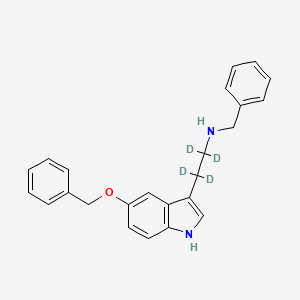
![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
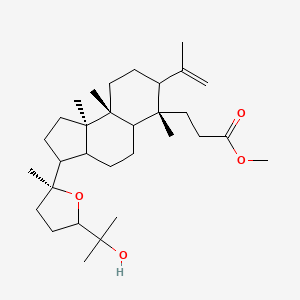
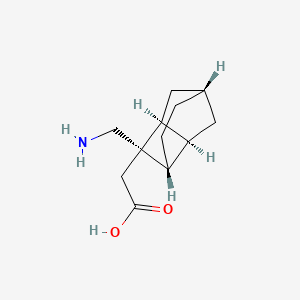
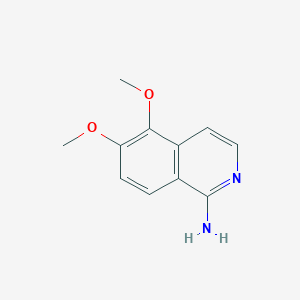
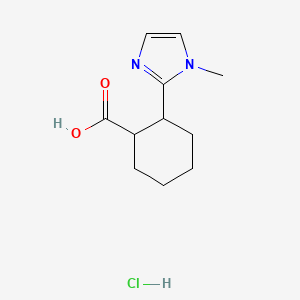
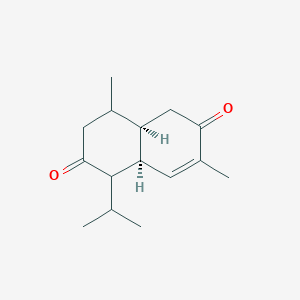
![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
